molecular formula C15H14FN3O2S B6566558 2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(propan-2-yl)acetamide CAS No. 1021222-89-8

2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(propan-2-yl)acetamide

Cat. No.: B6566558
CAS No.: 1021222-89-8
M. Wt: 319.4 g/mol
InChI Key: YYQJHCXWHVUPIV-UHFFFAOYSA-N
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Description

This compound is a fluorinated tricyclic acetamide derivative characterized by a complex heterocyclic core. The structure includes a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen system, a ketone group at position 6, and a fluoro substituent at position 12. The acetamide moiety is functionalized with an isopropyl group (N-(propan-2-yl)), which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c1-8(2)18-11(20)6-19-7-17-13-12-9(16)4-3-5-10(12)22-14(13)15(19)21/h3-5,7-8H,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJHCXWHVUPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=NC2=C(C1=O)SC3=CC=CC(=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(propan-2-yl)acetamide is a structurally complex organic compound characterized by its unique diazatricyclic framework and the presence of a fluorine atom. Its molecular formula is C19H14FN3O2SC_{19}H_{14}FN_3O_2S with a molecular weight of approximately 367.4 g/mol.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interaction with specific molecular targets, particularly enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound exhibits its biological effects through:

  • Enzyme Inhibition : It has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This interaction may lead to anti-inflammatory effects by inhibiting the production of prostaglandins .
  • Receptor Modulation : The unique structural features, including the fluorine atom and the diazatricyclic core, enhance its binding affinity to various receptors, potentially modulating their activity and influencing downstream signaling pathways .

Therapeutic Applications

Research indicates potential applications in:

  • Anti-inflammatory Treatments : Due to its COX-2 inhibition properties, the compound may be useful in developing new anti-inflammatory drugs.
  • Cancer Therapeutics : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects on cancer cells, indicating potential for oncology applications .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
COX-2 InhibitionDemonstrated effective inhibition of COX-2 enzyme activity, leading to reduced inflammation markers in vitro.
AntiproliferativeShowed significant cytotoxic effects on oral cancer cell lines compared to normal cells, suggesting selective toxicity.
ROS GenerationInduced reactive oxygen species (ROS) production in cancer cells, correlating with increased apoptosis and DNA damage markers.

Detailed Findings

  • COX-2 Inhibition : In vitro assays revealed that the compound effectively reduces COX-2 activity by binding to its active site, which is crucial for the synthesis of pro-inflammatory mediators.
  • Anticancer Properties : A study focusing on oral cancer cell lines (Ca9-22 and CAL 27) demonstrated that treatment with this compound resulted in lower cell viability compared to controls. The mechanism was linked to increased apoptosis rates and higher levels of caspase activation .
  • Oxidative Stress Induction : The compound was found to elevate ROS levels significantly in treated cancer cells while exhibiting minimal effects on normal cells, indicating a potential therapeutic window for selective targeting .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of tricyclic acetamides with nitrogen- and sulfur-containing heterocycles. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Functional Groups Notable Spectral Data
Target Compound 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca 13-fluoro, N-isopropyl acetamide Ketone, thiadiazole, fluoropentaen Not available in evidence; inferred IR: ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F)
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide 8-thia-4,6,11-triazatricyclo Phenyl, 2-methoxyphenyl acetamide, acetyl Ketone, thiadiazole, methoxy IR: 1671 cm⁻¹ (C=O), 1254 cm⁻¹ (C-O); ¹H NMR: δ 5.38 (–NCH2CO–), 10.79 (–NH)
Substituted 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m, 7a-m) Triazole-linked naphthalene Naphthyloxy, phenyl acetamide Triazole, acetamide IR: 1671–1682 cm⁻¹ (C=O); ¹H NMR: δ 5.40 (–NCH2CO–), 8.36 (triazole-H)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic β-lactam Tetrazole, thiadiazolylthio, carboxylic acid β-lactam, thiadiazole, tetrazole Not specified; typical β-lactam IR: ~1770 cm⁻¹ (C=O)

Key Differences and Implications

Fluorine Substitution: The target compound’s 13-fluoro group is absent in analogues like the methoxyphenyl derivative and triazole-linked naphthalene compounds . Fluorine can enhance metabolic stability and bioavailability compared to non-halogenated counterparts.

Heterocyclic Core : Unlike β-lactam-based structures (e.g., cephalosporin analogues ), the target compound’s tricyclic system lacks a strained lactam ring but incorporates a thiadiazole moiety, which may modulate electronic properties and binding interactions.

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